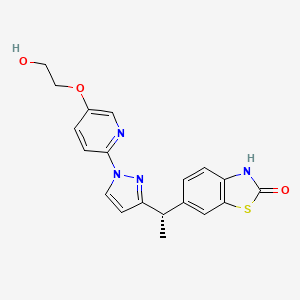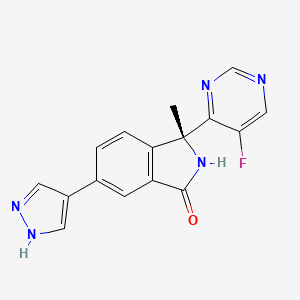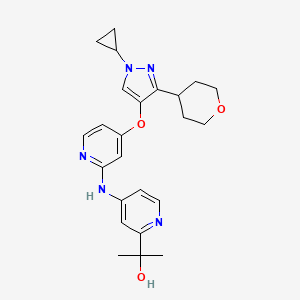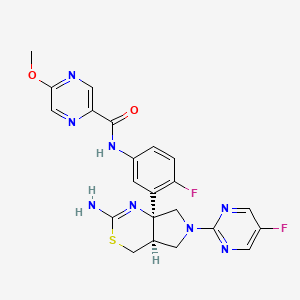
Mal-amido-PEG7-acid
Descripción general
Descripción
Mal-amido-PEG7-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Molecular Structure Analysis
The molecular formula of this compound is C24H40N2O12 . It has a molecular weight of 548.6 g/mol .
Chemical Reactions Analysis
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 548.6 g/mol and a molecular formula of C24H40N2O12 . It is a PEG derivative containing a maleimide group and a terminal carboxylic acid .
Aplicaciones Científicas De Investigación
Síntesis de PROTACs
Los PROTACs (quimeras de direccionamiento de proteólisis) son una clase de fármacos que utilizan un enfoque bifuncional para degradar selectivamente proteínas diana dentro de las células {svg_1}. Mal-amido-PEG7-acid se puede utilizar en la síntesis de una serie de PROTACs {svg_2}.
Degradación de proteínas diana
La función principal de los PROTACs es degradar las proteínas diana. Contienen dos ligandos diferentes conectados por un enlace; uno es un ligando para una ligasa de ubiquitina E3 y el otro es para la proteína diana {svg_3}. This compound, como enlace, juega un papel crucial en este proceso.
Sistemas biológicos
Las amidas, como this compound, son extremadamente importantes en los sistemas biológicos {svg_4}. Son ubicuas en la naturaleza y juegan un papel clave en una variedad de procesos biológicos.
Industria farmacéutica
Se estima que las amidas son la reacción química más común empleada en la industria farmacéutica {svg_5}. This compound, como amida, podría utilizarse potencialmente en la síntesis de una amplia gama de productos farmacéuticos.
Química verde
La síntesis de amidas es un objetivo de investigación vital en la química verde {svg_6}. Como tal, this compound podría utilizarse potencialmente en el desarrollo de rutas más ecológicas para la síntesis de amidas.
Electrosíntesis
Los grupos amida son sintéticamente versátiles y capaces de participar en una amplia gama de transformaciones diferentes, especialmente cuando se someten a condiciones electroquímicas {svg_7}. This compound podría utilizarse potencialmente en aplicaciones de electrosíntesis.
Futuro de la química sintética
Dada la vital importancia de las amidas y el creciente interés en la electrosíntesis, la combinación de estos dos temas es un campo de investigación emocionante e interesante que tiene muchas promesas en el futuro de la química sintética {svg_8}. This compound, como amida, podría desempeñar un papel significativo en este campo.
Mecanismo De Acción
Target of Action
Mal-amido-PEG7-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The this compound molecule contains a maleimide group and a terminal carboxylic acid . The maleimide group can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By forming PROTACs, this compound enables the selective degradation of target proteins. This is achieved by linking the target protein to an E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media due to the hydrophilic peg spacer .
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By forming PROTACs that recruit an E3 ubiquitin ligase to a specific target protein, this compound enables the selective degradation of that protein. This can have various molecular and cellular effects depending on the function of the target protein .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O12/c27-21(3-6-26-22(28)1-2-23(26)29)25-5-8-33-10-12-35-14-16-37-18-20-38-19-17-36-15-13-34-11-9-32-7-4-24(30)31/h1-2H,3-20H2,(H,25,27)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEVLPWUXYBIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)







![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)